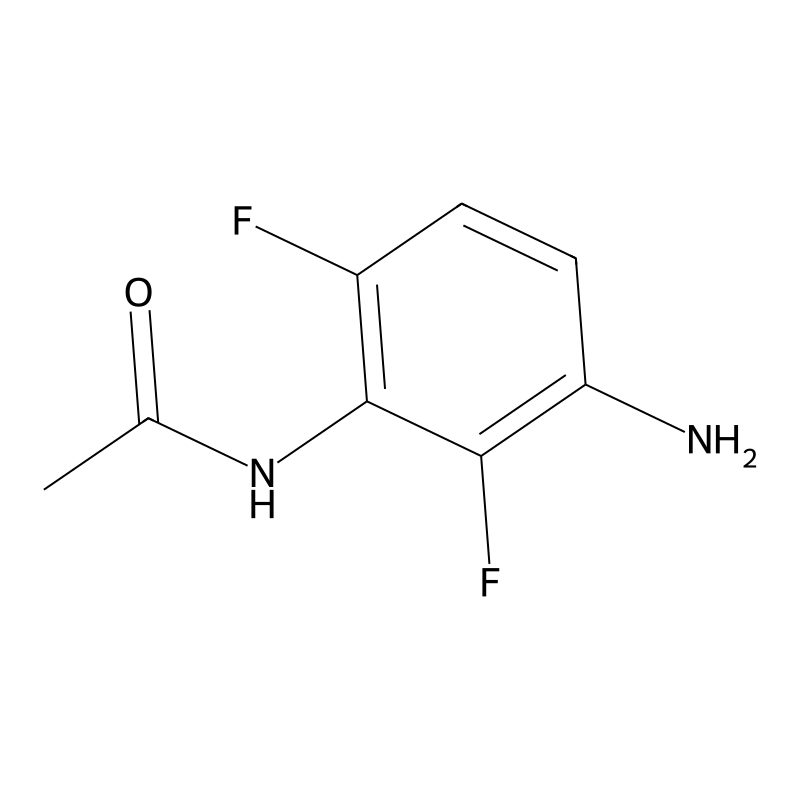N-(3-Amino-2,6-difluorophenyl)acetamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
N-(3-Amino-2,6-difluorophenyl)acetamide is a chemical compound characterized by the molecular formula C₈H₈F₂N₂O and a molecular weight of approximately 186.16 g/mol. This compound features an acetamide functional group attached to a 3-amino-2,6-difluorophenyl moiety, indicating the presence of two fluorine atoms on the aromatic ring. The structure can be represented as follows:
- IUPAC Name: N-(3-amino-2,6-difluorophenyl)acetamide
- CAS Number: 946826-47-7
- SMILES Notation: CC(NC1=C(F)C=CC(N)=C1F)=O
This compound is noted for its potential applications in medicinal chemistry and research due to its unique structural features.
- Acylation Reactions: The amino group can undergo acylation, leading to the formation of more complex amides.
- Electrophilic Substitution: The difluorophenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
- Hydrolysis: Under acidic or basic conditions, the amide bond may hydrolyze to yield the corresponding carboxylic acid and amine.
Research indicates that N-(3-amino-2,6-difluorophenyl)acetamide exhibits notable biological activity, particularly in the realm of pharmacology. Its structural characteristics suggest potential as:
- Anticancer Agent: Preliminary studies have shown that compounds with similar structures may inhibit tumor growth.
- Antimicrobial Properties: The presence of the amino group enhances its interaction with biological targets, suggesting possible antimicrobial effects.
The synthesis of N-(3-amino-2,6-difluorophenyl)acetamide can be achieved through several methods:
- Multi-Step Synthesis:
- Starting from 2,6-difluoroaniline, it can be reacted with acetic anhydride or acetyl chloride to form the acetamide.
- The introduction of the amino group may involve nitration followed by reduction.
- Direct Amination:
N-(3-Amino-2,6-difluorophenyl)acetamide has several applications in various fields:
- Pharmaceutical Development: Its potential as a drug candidate makes it valuable in medicinal chemistry.
- Research Reagent: Utilized in laboratories for synthesizing other complex organic molecules.
- Material Science: Investigated for use in developing new materials due to its unique chemical properties.
Studies on N-(3-amino-2,6-difluorophenyl)acetamide's interactions with biological systems have revealed insights into its mechanism of action:
- Protein Binding Studies: Understanding how this compound interacts with proteins can elucidate its biological efficacy.
- Cell Line Studies: Testing on various cancer cell lines has shown promise in inhibiting cell proliferation.
Several compounds share structural similarities with N-(3-amino-2,6-difluorophenyl)acetamide. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-(2-Amino-5-fluorophenyl)acetamide | C₈H₈F₁N₂O | Contains a single fluorine atom |
| N-(4-Amino-2-fluorophenyl)acetamide | C₈H₈F₁N₂O | Different positioning of amino and fluorine groups |
| N-(3-Amino-4-fluorophenyl)acetamide | C₈H₈F₁N₂O | Variation in substitution on the aromatic ring |
Uniqueness of N-(3-Amino-2,6-difluorophenyl)acetamide
The unique combination of two fluorine atoms at specific positions on the phenyl ring distinguishes N-(3-amino-2,6-difluorophenyl)acetamide from its analogs. This specific arrangement may influence its biological activity and reactivity patterns compared to similar compounds.








